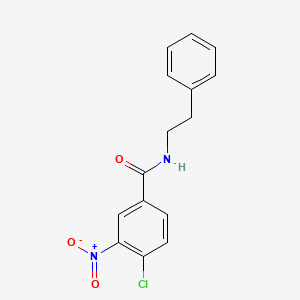
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea, also known as MBMT, is a synthetic compound that has been widely studied for its potential therapeutic properties. MBMT belongs to the class of thiourea derivatives, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and antimicrobial effects.
Mechanism of Action
The exact mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea may act by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. This could lead to the suppression of tumor growth and the inhibition of viral replication.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to possess antiviral and antimicrobial properties. Furthermore, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is that it is relatively easy to synthesize. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied, which means that there is a wealth of information available on its chemical and biological properties. However, one limitation of using N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is that it can be toxic at high concentrations. Therefore, careful dosing and safety precautions must be taken when working with N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea.
Future Directions
There are several potential future directions for research on N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea. One area of interest is the development of more potent and selective derivatives of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea that could be used as therapeutic agents. Another area of interest is the investigation of the mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea and its derivatives. Furthermore, the potential use of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in combination with other drugs for the treatment of cancer and other diseases should be explored. Finally, the potential use of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea as a diagnostic or imaging agent should be investigated.
Synthesis Methods
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea can be synthesized by reacting 4-methoxybenzyl isothiocyanate with 2-methoxyaniline in the presence of a base such as potassium carbonate. The reaction yields N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea as a white crystalline solid with a melting point of 158-160°C.
Scientific Research Applications
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor, antiviral, and antimicrobial effects. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-13-9-7-12(8-10-13)11-17-16(21)18-14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFSQPXVLDBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(2-methoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)
![2-(4-chloro-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5720450.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)
![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)

